Commercially Verified Purity Baseline for Reproducible Synthesis
The compound is commercially available from multiple vendors at a guaranteed purity of ≥95% by HPLC, establishing a quality baseline that enables reproducible cross-coupling yields and minimizes purification burdens in library synthesis . In contrast, the regioisomeric analog 2-bromo-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 2005595-55-9) is listed in databases without a publicly disclosed purity specification . For procurement decision-making, the availability of a verifiable purity specification for the target compound reduces the risk of batch-to-batch variability that could compromise the reproducibility of downstream biological assays.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | 2-Bromo-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 2005595-55-9) – purity specification not publicly declared |
| Quantified Difference | Purity disclosure vs. no disclosure |
| Conditions | Vendor technical datasheet comparison |
Why This Matters
A disclosed purity specification allows buyers to benchmark lot quality and maintain experimental reproducibility, whereas an unspecified purity from alternative regioisomers introduces unquantified risk.
